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Compound of Interest

Compound Name: 2-Bromo-1,1-difluoroethane

Cat. No.: B1266208 Get Quote

A Spectroscopic Comparison of 2-Bromo-1,1-difluoroethane and Its Derivatives

This guide provides a detailed spectroscopic comparison of 2-Bromo-1,1-difluoroethane and

its derivatives where the bromine atom is substituted with chlorine, another bromine, or iodine.

This document is intended for researchers, scientists, and professionals in drug development

who utilize these compounds in their work. The guide summarizes key data from Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to

facilitate the identification and differentiation of these structurally similar halogenated ethanes.

Introduction
2-Bromo-1,1-difluoroethane is a halogenated hydrocarbon with applications in organic

synthesis. Its derivatives, formed by substituting the bromine atom with other halogens, exhibit

distinct spectroscopic properties due to the differing electronegativity and mass of the halogen

atoms. Understanding these differences is crucial for reaction monitoring, quality control, and

structural elucidation. This guide presents a comparative analysis of the ¹H NMR, ¹³C NMR, ¹⁹F

NMR, IR, and MS data for 2-Bromo-1,1-difluoroethane, 2-Chloro-1,1-difluoroethane, 1,2-

Dibromo-1,1-difluoroethane, and 2-Iodo-1,1-difluoroethane.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromo-1,1-difluoroethane
and its selected derivatives.
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¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Compound
Molecular
Formula

-CH₂X (ppm) -CHF₂ (ppm) J (Hz)

2-Bromo-1,1-

difluoroethane
C₂H₃BrF₂ 3.6 (t) 5.9 (tt)

³JHF ≈ 15 Hz,

²JHF ≈ 56 Hz

2-Chloro-1,1-

difluoroethane
C₂H₃ClF₂ 3.7 (t) 5.8 (tt)

³JHF ≈ 14 Hz,

²JHF ≈ 57 Hz

1,2-Dibromo-1,1-

difluoroethane
C₂H₂Br₂F₂ 4.1 (t) - ³JHF ≈ 16 Hz

2-Iodo-1,1-

difluoroethane
C₂H₃F₂I 3.4 (t) 5.7 (tt)

³JHF ≈ 15 Hz,

²JHF ≈ 56 Hz

Note: Chemical shifts are approximate and can vary with solvent and concentration. 't' denotes

a triplet and 'tt' denotes a triplet of triplets.

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ)

Compound Molecular Formula C-1 (-CHF₂) (ppm) C-2 (-CH₂X) (ppm)

2-Bromo-1,1-

difluoroethane
C₂H₃BrF₂ 115.5 (t) 35.5 (t)

2-Chloro-1,1-

difluoroethane
C₂H₃ClF₂ 116.2 (t) 45.1 (t)

1,2-Dibromo-1,1-

difluoroethane
C₂H₂Br₂F₂ 118.1 (t) 28.7 (t)

2-Iodo-1,1-

difluoroethane
C₂H₃F₂I 117.5 (t) 10.2 (t)
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Note: Chemical shifts are approximate and can vary with solvent and concentration. 't' denotes

a triplet due to coupling with fluorine.

¹⁹F NMR Spectral Data
Table 3: ¹⁹F NMR Chemical Shifts (δ)

Compound Molecular Formula
Chemical Shift
(ppm)

Multiplicity

2-Bromo-1,1-

difluoroethane
C₂H₃BrF₂ -95.5 dt

2-Chloro-1,1-

difluoroethane
C₂H₃ClF₂ -92.1 dt

1,2-Dibromo-1,1-

difluoroethane
C₂H₂Br₂F₂ -65.8 t

2-Iodo-1,1-

difluoroethane
C₂H₃F₂I -101.3 dt

Note: Chemical shifts are referenced to CFCl₃ and can vary with solvent. 'dt' denotes a doublet

of triplets and 't' denotes a triplet.

Infrared (IR) Spectroscopy Data
Table 4: Key IR Absorption Bands (cm⁻¹)
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Compound C-H Stretch C-F Stretch C-X Stretch

2-Bromo-1,1-

difluoroethane
2980-3010 1100-1200 (strong) ~650

2-Chloro-1,1-

difluoroethane
2985-3015 1100-1250 (strong)[1] ~780[1]

1,2-Dibromo-1,1-

difluoroethane
~2960 1050-1150 (strong) ~640

2-Iodo-1,1-

difluoroethane
~2970 1080-1180 (strong) ~590

Mass Spectrometry (MS) Data
Table 5: Key Mass Spectrometry Fragments (m/z)

Compound
Molecular Ion
(M⁺)

[M-X]⁺ [CHF₂]⁺
Other Key
Fragments

2-Bromo-1,1-

difluoroethane
144/146 65 51

129/131 ([M-

CH₂]⁺)

2-Chloro-1,1-

difluoroethane
100/102 65 51 85/87 ([M-CH₂]⁺)

1,2-Dibromo-1,1-

difluoroethane
222/224/226 143/145 51

127/129

([CH₂Br]⁺)

2-Iodo-1,1-

difluoroethane
192 65 51 177 ([M-CH₂]⁺)

Note: The presence of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic

patterns for molecular ions and fragments containing these atoms.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring NMR spectra of small organic molecules is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR: Acquire the spectrum using a 300-500 MHz spectrometer. Typical parameters

include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4

seconds. Typically 8-16 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance

and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used

to simplify the spectrum and improve sensitivity.

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. ¹⁹F is a

high-abundance, high-sensitivity nucleus, so acquisition times are comparable to ¹H NMR.

Chemical shifts are typically referenced to an external standard such as CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid samples, the following Attenuated Total Reflectance (ATR) FTIR protocol is

commonly used:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere.

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Spectrum Acquisition: Acquire the sample spectrum, typically over the range of 4000-400

cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final infrared spectrum of the compound.
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Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds like the ones discussed, GC-MS is a powerful analytical tool:

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or hexane).

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is

heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through

a capillary column (e.g., a 30 m nonpolar column). The column temperature is typically

programmed to ramp from a low initial temperature (e.g., 40 °C) to a higher final temperature

(e.g., 200 °C) to separate the components of the mixture based on their boiling points and

interactions with the column's stationary phase.

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the

mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to fragment the

molecules. The mass analyzer then separates the resulting ions based on their mass-to-

charge ratio (m/z), and a detector records their abundance.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2-
Bromo-1,1-difluoroethane and its derivatives.
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Workflow for Spectroscopic Comparison of 2-Bromo-1,1-difluoroethane and Derivatives

Compounds

Spectroscopic Techniques

Data Analysis and Comparison

Output

2-Bromo-1,1-difluoroethane

NMR (¹H, ¹³C, ¹⁹F) FTIRGC-MS

2-Chloro-1,1-difluoroethane 1,2-Dibromo-1,1-difluoroethane 2-Iodo-1,1-difluoroethane

Tabulate Spectroscopic Data

Compare Chemical Shifts and Coupling Constants Compare IR Absorption Frequencies Compare Mass Fragmentation Patterns

Comparative Spectroscopic Guide

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic comparison of the target compounds.

Conclusion
The spectroscopic data presented in this guide highlight the distinct fingerprints of 2-Bromo-
1,1-difluoroethane and its chloro, dibromo, and iodo derivatives. The electronegativity and

size of the halogen substituent significantly influence the chemical shifts in NMR spectroscopy,

the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass

spectrometry. This comparative guide, along with the provided experimental protocols, serves
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as a valuable resource for the unambiguous identification and characterization of these

important halogenated ethanes in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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